Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
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Overview
Description
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2 and a molecular weight of 253.13 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often in an inert atmosphere at low temperatures (2-8°C) to ensure high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride can be compared with similar compounds such as:
Methyl 3-amino-3-(4-pyridyl)propanoate dihydrochloride: This compound has a similar structure but with a pyridine ring substituted at the 4-position.
Methyl 3-amino-3-(propan-2-yl)phenylpropanoate: This compound features a phenyl ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific reactivity and the presence of both amino and pyridine functional groups, which make it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-7(10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMILGFYNSSLFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-86-9 |
Source
|
Record name | methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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